molecular formula C11H12N4 B2669149 6-methyl-N-(pyridin-3-ylmethyl)pyrazin-2-amine CAS No. 1879502-67-6

6-methyl-N-(pyridin-3-ylmethyl)pyrazin-2-amine

Cat. No. B2669149
CAS RN: 1879502-67-6
M. Wt: 200.245
InChI Key: RDQPKHCGTVYNMM-UHFFFAOYSA-N
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Description

“6-methyl-N-(pyridin-3-ylmethyl)pyrazin-2-amine” is a versatile material with immense potential for scientific research. It has been used in the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives .


Synthesis Analysis

The compound has been synthesized using two methods, namely, using trimethylamine as a classical method and using magnesium oxide nanoparticles . The structures of synthetic derivatives were confirmed using FT-IR, 1 H-NMR, and 13 C-NMR spectra and elemental analysis .

Scientific Research Applications

Fluorescence Sensing

A novel fluorescent dye, incorporating pyrazin-2-ylmethyl structures, has been synthesized and investigated for its ability to act as a sensor for the fluorescence detection of small inorganic cations (lithium, sodium, barium, magnesium, calcium, and zinc) in polar solvents. The mechanism relies on an electron transfer within the molecule, which is altered upon complexation with cations, leading to significant shifts in fluorescence. This property makes it useful for developing new sensors for biological and environmental applications (Mac et al., 2010).

Coordination Chemistry

Derivatives of pyrazin-2-ylmethyl compounds have been explored as ligands in coordination chemistry, offering both advantages and disadvantages compared to more widely investigated terpyridines. These compounds have been used to create luminescent lanthanide compounds for biological sensing and iron complexes with unique thermal and photochemical properties (Halcrow, 2005).

Anticancer Agents

Research has identified analogues substituted at the pyrazine ring as potent and selective inhibitors of 3-phosphoinositide-dependent kinase (PDK1), showing potential as anticancer agents. This underscores the role of such compounds in the development of targeted therapies for cancer treatment (Murphy et al., 2011).

Crystal Engineering

Pyrazin-2-ylmethyl compounds have been studied for their role in crystal engineering, particularly in the design of supramolecular structures. These studies focus on understanding the recurring patterns of hydrogen bonding and molecular interactions that can inform future crystal engineering strategies (Vishweshwar et al., 2002).

properties

IUPAC Name

6-methyl-N-(pyridin-3-ylmethyl)pyrazin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4/c1-9-5-13-8-11(15-9)14-7-10-3-2-4-12-6-10/h2-6,8H,7H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDQPKHCGTVYNMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=CC(=N1)NCC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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